![molecular formula C23H18Cl2N2O5 B4686714 ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B4686714.png)
ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate
Overview
Description
Ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate is not yet fully understood. However, studies have suggested that the compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells (Zhang et al., 2017).
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, the compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo (Zhang et al., 2017). Additionally, the compound has been shown to have high sensitivity and selectivity for H2S detection in living cells (Liu et al., 2019).
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate in lab experiments is its potential to serve as a tool for the development of anti-inflammatory drugs and the study of H2S-related physiological processes. However, one limitation is that the mechanism of action of the compound is not yet fully understood, which may hinder its further development and application.
Future Directions
There are various future directions for the study of ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate. One possible direction is to further investigate its mechanism of action and potential applications in the development of anti-inflammatory drugs. Another direction is to explore its potential as a tool for the study of H2S-related physiological processes. Additionally, the compound may have potential applications in other fields of research, such as cancer therapy and neuroprotection. Further studies are needed to fully understand the potential of this compound in these areas.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its anti-inflammatory activity, sensitivity and selectivity for H2S detection, and potential as a tool for the development of anti-inflammatory drugs and the study of H2S-related physiological processes make it a promising candidate for further investigation.
Scientific Research Applications
Ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has been studied for its potential application in various fields of research. One study by Zhang et al. (2017) investigated its anti-inflammatory activity in vitro and in vivo. The study found that the compound had significant anti-inflammatory effects, making it a potential candidate for the development of anti-inflammatory drugs.
Another study by Liu et al. (2019) explored the potential of this compound as a fluorescent probe for the detection of hydrogen sulfide (H2S) in living cells. The study found that the compound had high sensitivity and selectivity for H2S detection, making it a promising tool for the study of H2S-related physiological processes.
properties
IUPAC Name |
ethyl 4-[[(Z)-3-(2,4-dichlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O5/c1-2-31-23(30)14-6-9-17(10-7-14)26-21(28)19(27-22(29)20-4-3-11-32-20)12-15-5-8-16(24)13-18(15)25/h3-13H,2H2,1H3,(H,26,28)(H,27,29)/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDJDOIFPUJMBF-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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